

Spectroscopic data for 1,1-Dibromocyclohexane (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibromocyclohexane

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Spectroscopic Profile of 1,1-Dibromocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1,1-dibromocyclohexane**, a halogenated cycloalkane of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,1-dibromocyclohexane**. These predictions are based on established computational models and provide valuable insights into the structural features of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,1-Dibromocyclohexane (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.55	Triplet (t)	2H	H-2, H-6 (equatorial)
~2.20	Multiplet (m)	2H	H-2, H-6 (axial)
~1.85	Multiplet (m)	2H	H-3, H-5 (equatorial)
~1.60	Multiplet (m)	2H	H-3, H-5 (axial)
~1.50	Multiplet (m)	2H	H-4

Interpretation: The ^1H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methylene protons on the cyclohexane ring. The protons on the carbons adjacent to the bromine-bearing carbon (C2 and C6) are expected to be the most deshielded, appearing furthest downfield. The geminal dibromo substitution at C1 leads to a complex pattern of overlapping multiplets for the remaining methylene protons.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 1,1-Dibromocyclohexane (in CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
~85.0	C-1
~40.0	C-2, C-6
~25.0	C-3, C-5
~24.0	C-4

Interpretation: The ^{13}C NMR spectrum is predicted to display four distinct signals. The quaternary carbon atom bonded to the two bromine atoms (C1) is significantly deshielded and appears at the lowest field. The signals for the pairs of equivalent carbons (C2/C6 and C3/C5) reflect the symmetry of the molecule.

Table 3: Predicted IR Absorption Data for 1,1-Dibromocyclohexane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2940-2860	Strong	C-H stretching (alkane)
1450	Medium	CH ₂ scissoring
680-550	Strong	C-Br stretching

Interpretation: The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-H stretching of the cyclohexane ring. The most characteristic feature for this molecule would be the strong absorption in the fingerprint region corresponding to the C-Br stretching vibrations.

Table 4: Predicted Mass Spectrometry Data for 1,1-Dibromocyclohexane (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
242/240/238	Low	[M] ⁺ (Molecular ion with bromine isotopes)
161/159	High	[M-Br] ⁺
81	Moderate	[C ₆ H ₉] ⁺
79	Moderate	[Br] ⁺

Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound in the molecular ion region (M, M+2, M+4). The most abundant fragment is expected to be from the loss of a bromine radical, resulting in the [M-Br]⁺ ion. Further fragmentation of the cyclohexane ring would lead to smaller hydrocarbon fragments.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **1,1-dibromocyclohexane**.

Materials:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)
- **1,1-Dibromocyclohexane** sample
- Pipettes and a vial

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1,1-dibromocyclohexane** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial to dissolve the sample.
- Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **1,1-dibromocyclohexane**.

Materials:

- FT-IR spectrometer
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
- **1,1-Dibromocyclohexane** sample
- Pipette
- Acetone or other suitable solvent for cleaning

Procedure:

- Sample Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of dry KBr powder, then rinse with a volatile solvent like acetone and allow to dry completely.
- Place one to two drops of the liquid **1,1-dibromocyclohexane** onto the surface of one salt plate.
- Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.
- Instrument Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

- Data Acquisition: Acquire a background spectrum of the empty beam path.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **1,1-dibromocyclohexane**.

Materials:

- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
- **1,1-Dibromocyclohexane** sample
- Suitable solvent (e.g., dichloromethane or hexane) for sample dilution if using GC-MS.
- Microsyringe for sample injection.

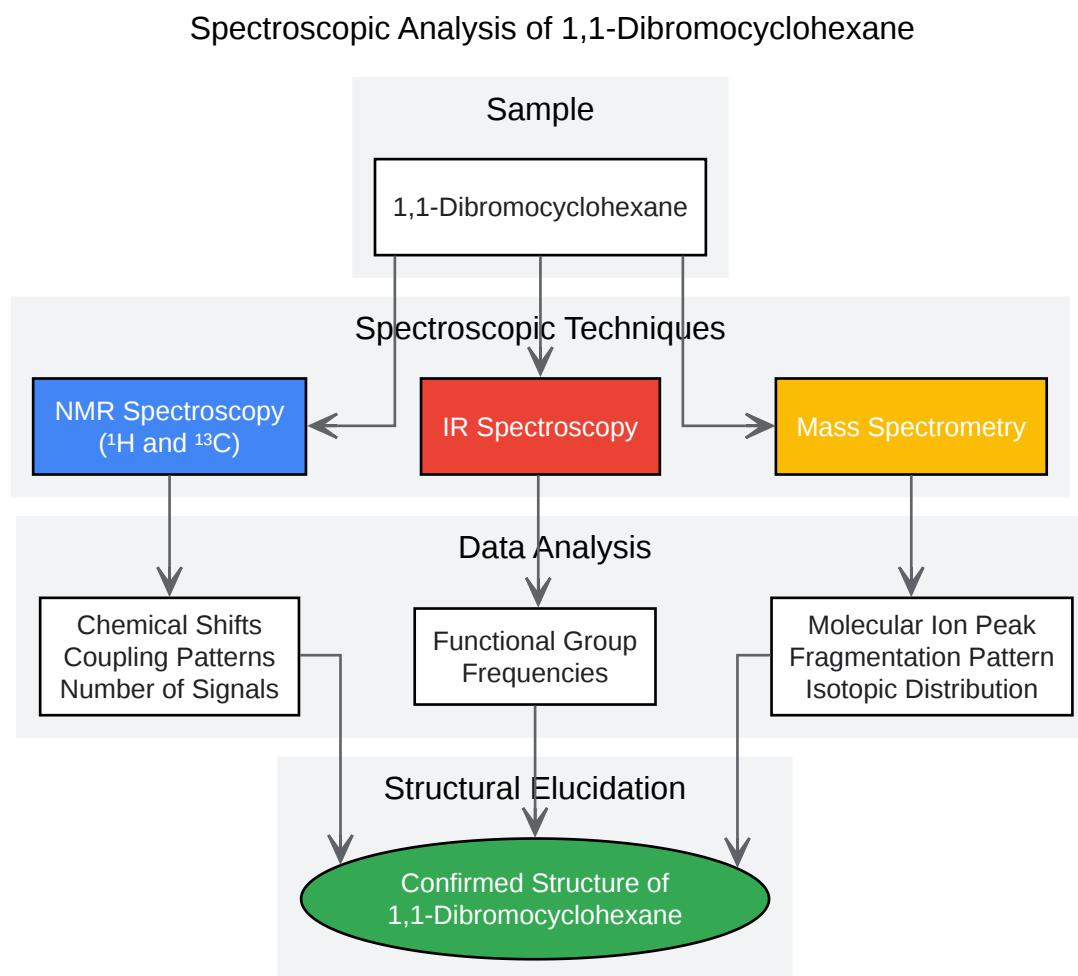
Procedure:

- Sample Introduction (via GC):
 - Prepare a dilute solution of **1,1-dibromocyclohexane** in a volatile solvent.
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1,1-dibromocyclohexane** using the described spectroscopic techniques.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com